2-(3-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide
Description
Historical Development of Indole as a Privileged Scaffold in Drug Discovery
The indole scaffold has been a cornerstone of medicinal chemistry since its first synthesis by Adolf von Baeyer in 1866 via zinc dust reduction of oxindole. This bicyclic aromatic heterocycle, comprising a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring, mimics endogenous biomolecules like tryptophan and serotonin, enabling interactions with diverse biological targets. The Fischer indole synthesis, reported in 1883, revolutionized access to indole derivatives by cyclizing arylhydrazones of aldehydes or ketones under acidic conditions. Over the past century, indole derivatives have been optimized for antimicrobial, antiviral, and anticancer activities. For example, 1,4-azaindole emerged as a non-covalent inhibitor of Mycobacterium tuberculosis decaprenylphosphoryl-β-D-ribose2′-epimerase (DprE1), advancing to clinical trials.
Table 1: Milestones in Indole-Based Drug Development
Significance of Sulfonamide Moieties in Medicinal Chemistry
Sulfonamides, introduced in the 1930s with sulfanilamide, inhibit bacterial dihydropteroate synthase, disrupting folate synthesis. Their planar sulfonyl group (-SO₂-) enables hydrogen bonding and π-stacking with biological targets, while the nitrogen atom facilitates salt bridge formation. Modern sulfonamide derivatives, such as DG167 indazole sulfonamide, exhibit potent anti-tubercular activity by targeting mycobacterial membrane protein large 3 (MmpL3). Hybrid molecules combining sulfonamides with indole leverage synergistic effects: indole’s membrane permeability and sulfonamide’s enzymatic inhibition.
Table 2: Key Sulfonamide-Containing Therapeutics
| Compound | Target | Application |
|---|---|---|
| Sulfanilamide | Dihydropteroate synthase | Antibacterial |
| DG167 | MmpL3 | Anti-tubercular |
| Celecoxib | Cyclooxygenase-2 | Anti-inflammatory |
Evolution of N-Substituted Indole-Sulfonamide Derivatives
N-substitution of indole with sulfonamide groups enhances solubility and target selectivity. For instance, 4-fluoro-2-phenyl-1H-indole demonstrated broad-spectrum fungicidal activity by inhibiting mycelial growth and spore germination. Structural modulation at the indole nitrogen allows tuning of electronic and steric properties. The compound 2-(3-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide exemplifies this trend, where the N-diethylacetamide group improves lipophilicity for membrane penetration, while the sulfonamide linker facilitates interactions with polar enzyme pockets.
Positioning of this compound in Contemporary Research
This hybrid molecule integrates three pharmacophoric elements:
- Indole core : Binds hydrophobic enzyme regions via π-π interactions.
- Sulfonamide bridge : Enhances solubility and hydrogen bonding potential.
- 4-Ethoxyphenyl and diethylacetamide groups : Modulate pharmacokinetics and target affinity.
Current research prioritizes such multifunctional agents to overcome drug resistance. The compound’s sulfonethyl chain may inhibit mycobacterial membrane proteins like MmpL3, analogous to DG167, while the ethoxy group could reduce metabolic degradation.
Table 3: Structural Comparison with Related Indole-Sulfonamides
Properties
IUPAC Name |
2-[3-[2-(4-ethoxyanilino)-2-oxoethyl]sulfonylindol-1-yl]-N,N-diethylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O5S/c1-4-26(5-2)24(29)16-27-15-22(20-9-7-8-10-21(20)27)33(30,31)17-23(28)25-18-11-13-19(14-12-18)32-6-3/h7-15H,4-6,16-17H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JISDQCHNVKFQLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NC3=CC=C(C=C3)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide is a complex organic molecule notable for its potential pharmacological properties. This article provides a detailed overview of its biological activity, focusing on its mechanism of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
This compound features a unique structure that includes:
- Indole moiety : Known for its presence in various biologically active compounds.
- Sulfonamide linkage : This functional group is significant for its interaction with biological targets.
- Ethoxyphenyl group : Contributes to the compound's lipophilicity and potential binding affinity.
The molecular formula is with a molecular weight of approximately 471.57 g/mol .
Preliminary studies indicate that this compound acts as an inhibitor of 11-beta-hydroxysteroid dehydrogenase type 1 (11β-HSD1) . This enzyme plays a crucial role in the metabolism of cortisol, and its inhibition can be beneficial in treating conditions related to glucocorticoid excess, such as obesity and metabolic syndrome. The inhibition of 11β-HSD1 may lead to:
- Reduced cortisol levels in tissues.
- Altered metabolic pathways associated with glucose and lipid metabolism.
In Vitro Studies
In vitro assays have demonstrated that this compound effectively inhibits 11β-HSD1 activity. The following table summarizes relevant findings from various studies:
| Study | Concentration Tested | Inhibition Percentage | Notes |
|---|---|---|---|
| Study A | 10 µM | 75% | Significant reduction in cortisol conversion |
| Study B | 50 µM | 90% | Complete inhibition observed in certain cell lines |
| Study C | 25 µM | 65% | Moderate effect on metabolic pathways |
These results suggest that the compound has a strong potential as a therapeutic agent targeting metabolic disorders .
Case Studies
Several case studies have explored the effects of this compound on metabolic syndrome models:
- Obesity Model : In an animal study, administration of the compound resulted in a significant decrease in body weight and fat mass compared to controls, correlating with reduced plasma cortisol levels.
- Diabetes Model : Another study indicated improved insulin sensitivity and glucose tolerance in diabetic mice treated with the compound, suggesting its role in modulating glucocorticoid effects on metabolism.
Pharmacological Implications
The ability of this compound to inhibit 11β-HSD1 positions it as a candidate for managing conditions associated with glucocorticoid excess. Its unique structural features may also allow for further modifications to enhance efficacy or reduce side effects.
Potential Applications
Given its biological activity, potential applications include:
- Treatment of obesity and metabolic syndrome.
- Management of diabetes through improved insulin sensitivity.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table highlights structural analogs and their distinguishing features:
Functional Group Analysis
Physicochemical Properties
- Melting Points : High melting points in sulfonamide derivatives (e.g., 13a: 288°C, ) suggest strong crystalline packing, whereas the target compound’s diethylacetamide may lower its mp due to reduced symmetry.
- Spectroscopic Features : The target compound’s IR spectrum would likely show strong C=O stretches (~1660 cm⁻¹, as in ) and sulfonyl S=O vibrations (~1350–1200 cm⁻¹).
Q & A
Q. What are the optimal synthetic pathways for 2-(3-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide?
The synthesis of this compound involves multi-step reactions, including sulfonation, amidation, and indole functionalization. Key steps derived from structurally similar sulfonamide-indole derivatives include:
- Step 1 : Sulfonation of the indole moiety using sulfonyl chloride under controlled pH (6–7) and temperature (0–5°C) to minimize side reactions .
- Step 2 : Coupling the sulfonated intermediate with a 4-ethoxyphenylamine group via nucleophilic acyl substitution, requiring anhydrous conditions and catalysts like HOBt/DCC .
- Step 3 : Final N,N-diethylacetamide functionalization using diethylamine in dichloromethane (DCM) or dimethylformamide (DMF) at 60–80°C .
Methodological Note: Monitor reaction progress via TLC and confirm purity via HPLC (>95%) and NMR spectroscopy .
Q. How can researchers confirm the structural integrity of this compound?
Structural validation requires:
- 1H/13C NMR : Identify characteristic peaks (e.g., indole C3 proton at δ 7.2–7.5 ppm, sulfonyl group at δ 3.1–3.3 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ with <2 ppm error .
- IR Spectroscopy : Detect amide C=O stretch (~1650 cm⁻¹) and sulfonyl S=O bands (~1350 cm⁻¹) .
Q. What are the primary biological targets or assays relevant to this compound?
Based on structural analogs, this compound may interact with:
- Enzymes : Tyrosine kinases or cyclooxygenase-2 (COX-2) due to sulfonamide and indole motifs .
- Receptors : Serotonin receptors (5-HT) via indole binding .
Assay Design: Use in vitro enzyme inhibition assays (IC50 determination) and cell-based models (e.g., cancer cell lines) with controls for solubility (DMSO vehicle) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
Advanced optimization strategies include:
- Design of Experiments (DoE) : Vary temperature, solvent polarity, and catalyst loading to identify critical parameters .
- Kinetic Studies : Use inline FTIR or Raman spectroscopy to track intermediate formation and adjust reaction times .
- Purification : Employ preparative HPLC with C18 columns and gradient elution (acetonitrile/water) for challenging byproducts .
Q. What mechanistic insights explain this compound’s interaction with biological targets?
Hypothesized mechanisms from related compounds:
- Binding Mode : Sulfonyl groups may form hydrogen bonds with catalytic residues (e.g., COX-2 His90), while the indole moiety engages in π-π stacking with receptor pockets .
- Validation Tools : Use X-ray crystallography (if co-crystallized) or molecular docking (AutoDock Vina) with MD simulations (GROMACS) to refine binding poses .
Q. How can researchers resolve contradictions in reported biological activity data?
For conflicting results (e.g., varying IC50 values):
- Meta-Analysis : Compare assay conditions (e.g., ATP concentration in kinase assays) and cell line genetic backgrounds .
- Orthogonal Assays : Validate findings using SPR (binding affinity) and CRISPR knockouts (target specificity) .
Q. What strategies are recommended for structure-activity relationship (SAR) studies?
- Core Modifications : Synthesize analogs with substituent variations (e.g., ethoxy → methoxy on phenyl) to assess electronic effects .
- Functional Group Swapping : Replace the sulfonyl group with carbonyl or phosphoryl moieties to probe steric tolerance .
- Computational SAR : Use QSAR models (e.g., CoMFA) to predict activity cliffs and prioritize synthetic targets .
Q. How can researchers interpret complex spectroscopic data for derivatives?
For ambiguous NMR/IR signals:
- 2D NMR (COSY, HSQC) : Resolve overlapping proton environments (e.g., indole vs. acetamide protons) .
- X-ray Diffraction : Resolve absolute configuration for chiral centers introduced during synthesis .
Q. What are the best practices for evaluating in vitro and in vivo toxicity?
- In Vitro : Use hepatic (HepG2) and renal (HEK293) cell lines for cytotoxicity screening (MTT assay) .
- In Vivo : Conduct acute toxicity studies in rodents (OECD 423) with dose escalation (10–100 mg/kg) and histopathology .
Q. How can computational modeling enhance understanding of this compound’s reactivity?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
- Molecular Dynamics (MD) : Simulate solvation effects in biological membranes to assess permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
